![molecular formula C16H15N5O2 B6443647 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide CAS No. 1235649-68-9](/img/structure/B6443647.png)

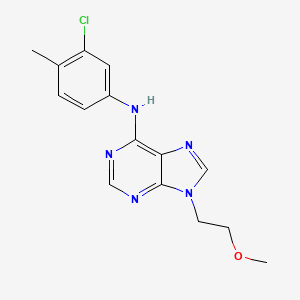

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide” is a modulator of GPR139 . It is used in treating diseases, disorders, or conditions associated with GPR139 .

Synthesis Analysis

The synthesis of this compound is complex and typically involves multiple steps . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis have been described .Molecular Structure Analysis

The molecular structure of this compound is derived from the formula provided. It contains a benzotriazine ring, which is a type of heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . The liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Scientific Research Applications

- Application : The compound acts as an agonist for GPR139. By modulating this receptor, it may have therapeutic potential for treating conditions associated with GPR139 dysregulation, such as mood disorders, sleep disturbances, and metabolic disorders .

- Application : VU0526221-1 serves as an air-stable n-type dopant for n-channel OTFTs. These thin-film transistors are essential components in electronic devices like displays and sensors. The compound’s semiconducting properties contribute to efficient charge transport .

- Application : Some benzoxazines exhibit antifungal and antibacterial properties. Researchers explore derivatives of this compound for potential therapeutic agents against microbial infections .

GPR139 Agonist

Organic Thin Film Transistors (OTFTs)

Antifungal and Antibacterial Activity

These applications highlight the versatility of VU0526221-1 across diverse scientific domains. Researchers continue to explore its potential, and further studies may uncover additional uses for this intriguing compound . If you need more information or have other queries, feel free to ask! 😊

Mechanism of Action

Target of Action

The primary target of this compound, also known as VU0526221-1 or F5860-2744, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in various tissues and is involved in a wide range of physiological processes.

Mode of Action

The compound acts as an agonist of the GPR139 receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell. The exact nature of these reactions and the resulting changes in cellular function are currently under investigation.

Safety and Hazards

properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-8-17-9-7-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIWMIZFJDZKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)

![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)

![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)

![3-{methyl[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443617.png)

![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443621.png)

![3-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443643.png)

![9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443648.png)

![3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443654.png)

![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443662.png)